Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate
Description
Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a mesityl (2,4,6-trimethylphenyl) group at the 5-position, a methyl group at the 1-position, and an amino substituent at the 4-position. The ester functional group at the 3-position enhances its reactivity, making it a versatile intermediate in organic synthesis. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural diversity and tunable properties. The mesityl group contributes steric bulk and electron-rich aromaticity, which can influence both the compound’s physical properties (e.g., solubility, crystallinity) and chemical behavior (e.g., regioselectivity in reactions) .
Properties
IUPAC Name |
ethyl 4-amino-1-methyl-5-(2,4,6-trimethylphenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-6-21-16(20)14-13(17)15(19(5)18-14)12-10(3)7-9(2)8-11(12)4/h7-8H,6,17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVPSWVKXLWKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1N)C2=C(C=C(C=C2C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145712 | |
| Record name | Ethyl 4-amino-1-methyl-5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203870-53-5 | |
| Record name | Ethyl 4-amino-1-methyl-5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203870-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-amino-1-methyl-5-(2,4,6-trimethylphenyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001145712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of mesityl hydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted pyrazoles, and various functionalized pyrazole compounds .
Scientific Research Applications
Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
a) Ethyl 4-amino-1H-pyrazole-5-carboxylate (CAS 55904-61-5)
- Similarity : 0.97 (based on structural alignment) .
- Key Differences : Lacks the mesityl and 1-methyl groups. The absence of these substituents reduces steric hindrance and may increase solubility in polar solvents.
- Applications : Simpler analogs like this are often used as precursors for more complex pyrazole derivatives .
b) Ethyl 5-amino-1-methyl-3-(methylthio)-1H-pyrazole-4-carboxylate (CAS 151290-84-5)
c) Ethyl 5-amino-3-(methylthio)-1-phenyl-1H-pyrazole-4-carboxylate (CAS 40745-03-7)
- Key Differences: Substituted with a phenyl group at the 1-position and a methylthio group at the 3-position.
- Reactivity : The phenyl substituent may improve stability in acidic conditions compared to the mesityl group .
Substituent Effects on Physicochemical Properties
Crystallographic and Computational Insights
- Crystallographic tools like Mercury () reveal that mesityl-containing pyrazoles exhibit tighter molecular packing due to van der Waals interactions from methyl groups, contrasting with phenyl or allyl analogs .
Biological Activity
Ethyl 4-amino-5-mesityl-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of mesityl hydrazine with ethyl acetoacetate under acidic or basic conditions. The process leads to the formation of a hydrazone intermediate that cyclizes to yield the final pyrazole structure. Common solvents used include ethanol and acetic acid, with heating often required to facilitate the reaction.
Biological Activity
This compound exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. Below are some key findings related to its biological effects:
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, show promising anticancer properties. These compounds can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth. Notably, studies have demonstrated their effectiveness against BRAF(V600E) and EGFR, which are critical targets in cancer therapy .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. The compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS) .
Antimicrobial Activity
The compound has shown potential antimicrobial activity against various pathogens. In vitro studies have reported effective inhibition against both bacterial and fungal strains, suggesting its utility as an antimicrobial agent .
The biological activity of this compound can be attributed to its structural features:
Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing its interaction with target proteins.
π-π Interactions: The pyrazole ring can engage in π-π interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar pyrazole derivatives is essential:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Moderate | Low | High |
| 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylate | Low | High | Moderate |
This table illustrates that while Ethyl 4-amino-5-mesityl exhibits high anticancer potential, it also maintains significant anti-inflammatory and antimicrobial activities compared to other derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of Ethyl 4-amino-5-mesityl:
- Antitumor Effects: A study conducted on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis when used in combination with conventional chemotherapeutics like doxorubicin .
- Inhibition of Enzymatic Activity: Research has shown that this compound can inhibit xanthine oxidase, an enzyme involved in uric acid production, suggesting potential benefits for conditions like gout .
- Synergistic Effects: The combination of Ethyl 4-amino derivatives with other anticancer agents has been explored for synergistic effects, enhancing overall therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
